molecular formula C16H30O B1216275 2-Dodecylcyclobutanone CAS No. 35493-46-0

2-Dodecylcyclobutanone

Cat. No.: B1216275
CAS No.: 35493-46-0
M. Wt: 238.41 g/mol
InChI Key: VVKRFZDUZMLMQM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Dodecyclobutanone (2-DCB) is a radiolytic product of palmitic acid . It primarily targets human lymphoma U937 cells . The compound’s interaction with these cells leads to a decrease in cell viability and induces apoptosis .

Mode of Action

2-DCB interacts with its targets by enhancing the formation of intracellular reactive oxygen species (ROS) . This interaction results in significant changes within the cells, including the loss of mitochondrial membrane potential and the activation of Fas, caspase-8, and caspase-3 . The apoptosis induced by 2-DCB can be strongly prevented by an antioxidant, N-acetyl-L-cysteine .

Biochemical Pathways

The compound affects several biochemical pathways. It induces Bax up-regulation, reduces Bcl-2 expression level, causes Bid cleavage, and triggers the release of cytochrome c from the mitochondria to the cytosol . Additionally, it increases the intracellular Ca2+ concentration . These changes suggest that intracellular ROS generation, the modulation of the Fas-mitochondrion-caspase-dependent pathway, and the increase in intracellular Ca2+ concentration are involved in apoptosis induced by 2-DCB .

Pharmacokinetics

It is known that the compound is formed when fat, particularly palmitic acid, is irradiated .

Result of Action

The primary result of 2-DCB’s action is the induction of apoptosis in human lymphoma U937 cells . This is characterized by a decrease in cell viability, the formation of intracellular ROS, the loss of mitochondrial membrane potential, and the activation of Fas, caspase-8, and caspase-3 .

Action Environment

The action of 2-DCB is influenced by environmental factors such as irradiation and storage conditions . For instance, the amount of 2-DCB produced in irradiated samples shows a linear relationship with the irradiation dose . Additionally, a linear relationship is observed between the loss (%) of 2-DCB and storage time . These findings suggest that both irradiation and storage conditions can significantly influence the action, efficacy, and stability of 2-DCB .

Biochemical Analysis

Biochemical Properties

2-Dodecylcyclobutanone plays a role in biochemical reactions primarily as a marker for irradiated lipid-containing foods. It interacts with various biomolecules during and after the irradiation process. For instance, it has been shown to interact with reactive oxygen species, leading to oxidative stress in cells . The compound’s interactions with enzymes and proteins involved in oxidative stress responses, such as catalase and superoxide dismutase, are crucial for understanding its biochemical properties .

Cellular Effects

This compound has significant effects on cellular processes. It has been observed to induce apoptosis in human lymphoma U937 cells by enhancing the formation of intracellular reactive oxygen species . This compound influences cell signaling pathways, particularly those involved in apoptosis, such as the Fas-mitochondrion-caspase-dependent pathway . Additionally, this compound affects gene expression related to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular components leading to apoptosis. It enhances the formation of reactive oxygen species, which in turn leads to the loss of mitochondrial membrane potential and activation of caspases . The compound also induces the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2 . These interactions result in the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by storage conditions and irradiation dose . Studies have shown that the amount of this compound decreases over time when stored at 4°C, indicating its degradation . Long-term effects on cellular function include sustained oxidative stress and apoptosis in cells exposed to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can induce oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage is required to trigger significant cellular responses . High doses of this compound can lead to adverse effects such as increased oxidative damage and cell death .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is formed from palmitic acid during the irradiation of fat-containing foods . The compound’s interaction with enzymes involved in lipid metabolism, such as lipases, is crucial for its formation and degradation . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. It can interact with lipid transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in lipid-rich areas of cells and tissues are influenced by its chemical properties .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its pro-apoptotic effects . The compound’s targeting to mitochondria is likely due to its interaction with mitochondrial membranes and proteins involved in apoptosis . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohol.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .

Comparison with Similar Compounds

2-Dodecylcyclobutanone is unique among 2-alkylcyclobutanones due to its specific formation from palmitic acid. Similar compounds include:

These compounds share similar chemical structures and properties but differ in their precursor fatty acids and specific applications.

Properties

IUPAC Name

2-dodecylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKRFZDUZMLMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956897
Record name 2-Dodecylcyclobutan-1-one
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-2-Dodecylcyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35493-46-0
Record name 2-Dodecylcyclobutanone
Source ChemIDplus
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Record name 2-Dodecylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dodecylcylobutanon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-DODECYLCYCLOBUTANONE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

25 - 27 °C
Record name (±)-2-Dodecylcyclobutanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Dodecylcyclobutanone and how is it formed?

A1: this compound (2-DCB) is an organic compound, specifically a cyclobutanone, formed by the radiolysis of palmitic acid, a saturated fatty acid commonly found in animal fats and plant oils. This process occurs when food containing palmitic acid is treated with ionizing radiation. []

Q2: Why is this compound relevant in food science?

A2: 2-DCB is considered a unique marker for irradiated food. Its presence in food, even in trace amounts, indicates that the food has been subjected to ionizing radiation. [, , , , , , , ]

Q3: How is the presence of this compound detected in food?

A3: The most common method for detecting 2-DCB in food is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of 2-DCB even at very low concentrations. [, , , , , , , , , , , ]

Q4: Are there alternative methods to GC-MS for detecting this compound?

A4: Yes, other methods such as high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), supercritical fluid extraction (SFE) coupled with GC-MS, and enzyme-linked immunosorbent assay (ELISA) have been explored for 2-DCB detection. [, , , , , , ]

Q5: Does cooking affect the detectability of this compound in irradiated food?

A5: Cooking methods such as boiling, frying, and microwaving do not eliminate 2-DCB from irradiated food. While some reduction might occur, detectable levels of 2-DCB remain, allowing for irradiation history identification. [, , ]

Q6: Can this compound be used to estimate the irradiation dose received by a food product?

A6: Yes, studies have shown a linear relationship between the concentration of 2-DCB in irradiated food and the irradiation dose applied. This relationship enables the estimation of the absorbed dose in food products. [, , , , , ]

Q7: How stable is this compound in irradiated food during storage?

A7: While 2-DCB is relatively stable, its concentration gradually decreases during storage. Factors influencing this decrease include storage temperature, packaging, and the presence of antioxidants. [, , , , , ]

Q8: What is known about the metabolism of this compound in living organisms?

A9: Studies in rats have shown that 2-DCB is metabolized to a limited extent. One identified metabolite is 2-dodecylcyclobutanol. Further research is needed to fully elucidate the metabolic pathways and potential metabolites of 2-DCB. [, ]

Q9: What are the implications of the potential natural occurrence of this compound?

A11: The potential natural occurrence of 2-DCB raises questions about its reliability as a sole marker for irradiated food. It highlights the importance of using multiple analytical techniques and markers for accurate irradiation detection. []

Q10: Is there a need for further research on this compound?

A12: Yes, while significant research has been conducted on 2-DCB, further studies are necessary to fully understand its long-term effects, metabolism in different species, and potential for natural occurrence. This research is crucial for assessing the safety of irradiated foods and ensuring the accuracy of irradiation detection methods. []

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